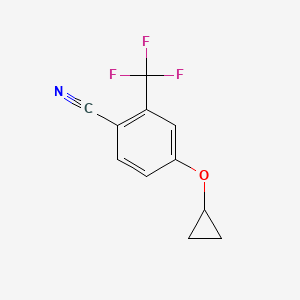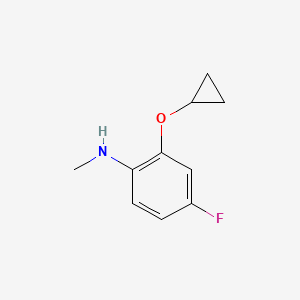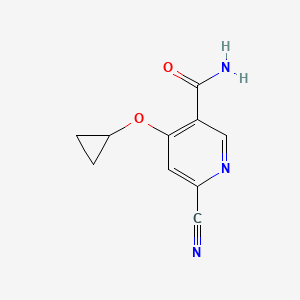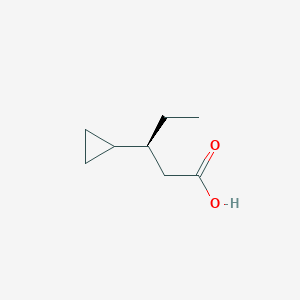![molecular formula C18H15ClN2O3S B14813048 3-chloro-N'-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14813048.png)
3-chloro-N'-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide is a complex organic compound with a unique structure that combines a benzothiophene core with a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the benzothiophene core with hydrazine hydrate in the presence of a catalyst such as acetic acid.
Acylation with 4-methylphenoxyacetyl Chloride: The final step involves the acylation of the carbohydrazide intermediate with 4-methylphenoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of 3-chloro-N’-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N’-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-chloro-N’-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-[(4-chloro-2-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide: This compound has a similar structure but with a chloro group instead of a methyl group on the phenoxy ring.
3-chloro-N’-[(4-methoxyphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide: This compound has a methoxy group instead of a methyl group on the phenoxy ring.
3-chloro-N’-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide: This compound has a similar structure but with different substituents on the benzothiophene core.
The uniqueness of 3-chloro-N’-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide lies in its specific combination of functional groups, which can confer unique properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C18H15ClN2O3S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-chloro-N'-[2-(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C18H15ClN2O3S/c1-11-6-8-12(9-7-11)24-10-15(22)20-21-18(23)17-16(19)13-4-2-3-5-14(13)25-17/h2-9H,10H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
JMOLUHVGIBIUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-3'-carboxylate](/img/structure/B14812976.png)

![4-methyl-N-[(E)-naphthalen-2-ylmethylidene]-3-nitroaniline](/img/structure/B14812980.png)

![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B14812993.png)
![Methyl 4-oxo-4-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}butanoate](/img/structure/B14812998.png)

![4-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14813019.png)



